

Application Notes and Protocols for Calcium Mobilization Assay Using G-1

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Compound of Interest

Compound Name: *GPER activator 1*

Cat. No.: *B15543841*

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Introduction

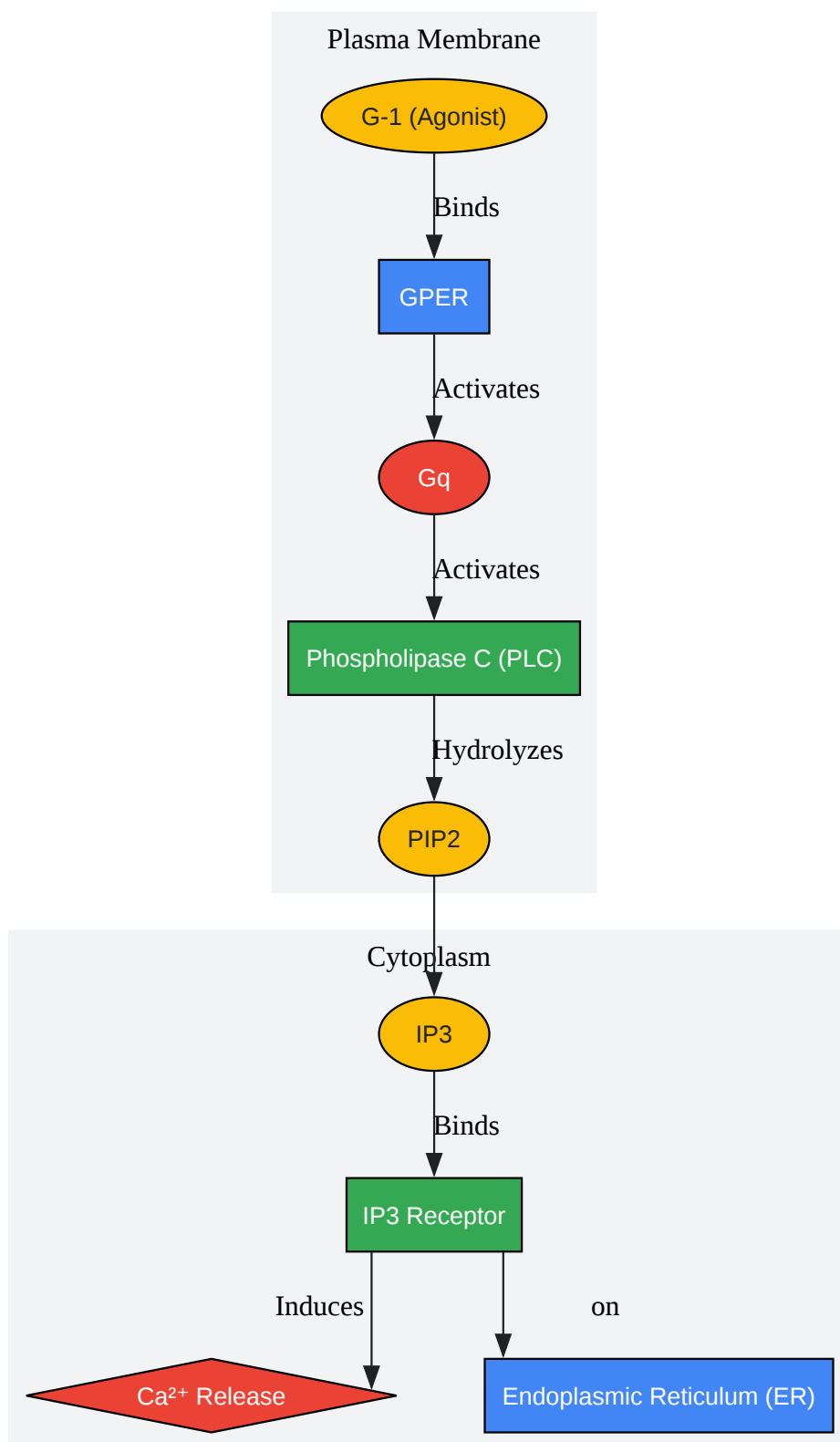
G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike the classical nuclear estrogen receptors (ER α and ER β), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[2][3] Activation of GPER by G-1 has been shown to trigger a variety of intracellular signaling cascades, including the mobilization of intracellular calcium.[2][4][5][6] This calcium release is a critical downstream event that influences numerous cellular processes, making it a key readout for GPER activation.

This document provides a detailed protocol for a calcium mobilization assay using G-1 to study the activation of GPER. The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium in the cytoplasm.[7][8] This method allows for the quantitative measurement of GPER-mediated calcium flux in a high-throughput format, making it suitable for screening and characterizing compounds that modulate GPER activity.

GPER Signaling Pathway

Upon binding of an agonist like G-1, GPER activates heterotrimeric G proteins, which in turn stimulate Phospholipase C (PLC).[4][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors

on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. [3][10] This rapid increase in intracellular calcium concentration can be detected by fluorescent calcium indicators.



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Caption: GPER signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes the quantitative data for G-1's in vitro activity from various studies. This data highlights the potency and selectivity of G-1 for GPER.

Parameter	Value	Cell Line/System	Reference
Ki (GPER)	11 nM	COS7 cells transfected with GPER-GFP	[3]
EC50 (GPER)	2 nM	Not specified	[1]
Inhibition of Cell Migration (SKBr3) IC50	0.7 nM	SKBr3	[1][3]
Inhibition of Cell Migration (MCF-7) IC50	1.6 nM	MCF-7	[1][3]
Activity at ER α and ER β	No significant activity up to 10 μ M	COS7 cells transfected with ER α or ER β	[1][3]

Experimental Protocol: Calcium Mobilization Assay

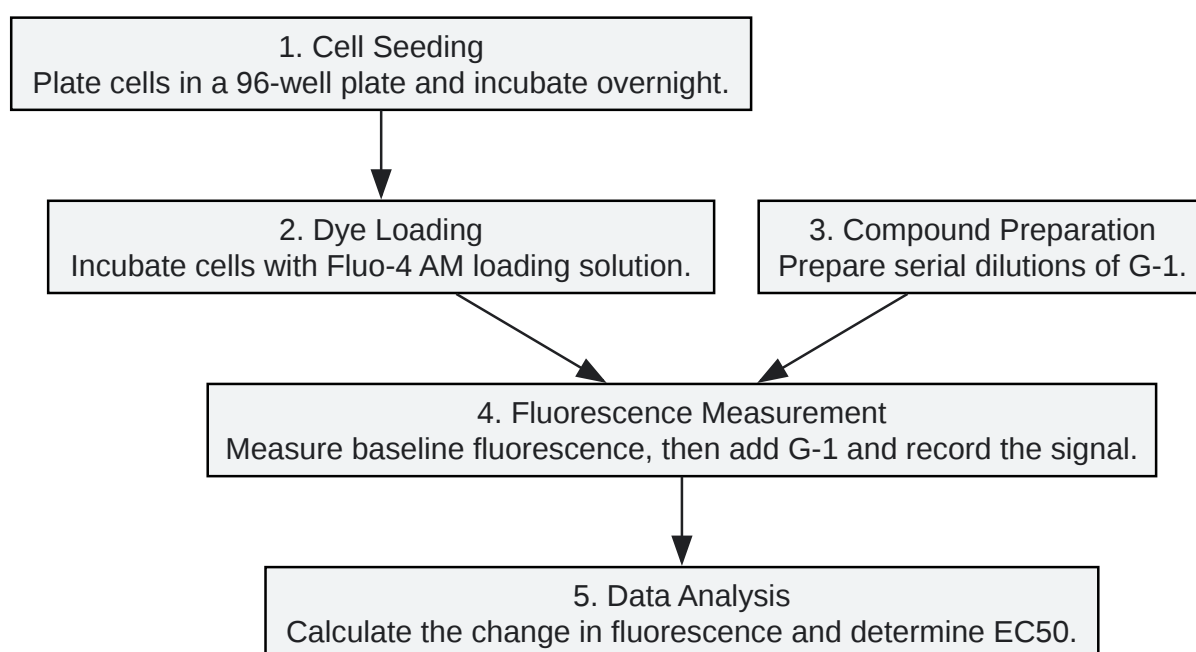
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials

- Cells expressing the target GPER (e.g., SH-SY5Y, SKBr3, or a transfected cell line)[4]
- G-1 compound
- Fluo-4 AM dye[7]
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[7]

- Probenecid (optional, to prevent dye extrusion)[[10](#)]
- DMSO (for compound dilution)
- Black, clear-bottom 96-well plates
- Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm[[7](#)]

Method



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Caption: Experimental workflow for the calcium mobilization assay.

1. Cell Seeding:

- Culture cells expressing the target GPER to 80-90% confluency.
- Harvest the cells and resuspend them in the appropriate culture medium.
- Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 μ L of medium.[[7](#)][[11](#)]

- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

- Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer (HBSS with 20 mM HEPES).[\[12\]](#)
If using, add probenecid to a final concentration of 2.5 mM.[\[12\]](#)
- Aspirate the cell culture medium from the wells.
- Add 100 µL of the Fluo-4 AM loading solution to each well.[\[7\]](#)
- Incubate the plate at 37°C for 1 hour in the dark.[\[7\]](#)
- After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.[\[7\]](#)

3. Compound Preparation:

- Prepare a stock solution of G-1 in DMSO.
- Perform serial dilutions of the G-1 stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid cellular toxicity.

4. Fluorescence Measurement:

- Place the cell plate into a fluorescence plate reader capable of kinetic reading.
- Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[\[7\]](#)
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Using the instrument's injection system, add the G-1 dilutions to the respective wells and continue to record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Plot the ΔF against the logarithm of the G-1 concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of G-1 that elicits a half-maximal response.

Conclusion

The calcium mobilization assay using G-1 is a robust and reliable method for studying the activation of GPER. This protocol provides a detailed framework for researchers to quantify GPER-mediated signaling and to screen for novel modulators of this important receptor. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved.

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